ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate
Description
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a synthetic small molecule featuring a 1,2,4-triazole core substituted with an adamantane-derived formamido group, a 3-methylphenyl ring, and a sulfanyl-linked propanoate ester. The adamantane moiety confers high lipophilicity and metabolic stability, while the triazole ring enables hydrogen bonding and π-π stacking interactions, making it a candidate for therapeutic applications such as antimicrobial or antiviral agents .
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3S/c1-4-33-23(31)17(3)34-25-29-28-22(30(25)21-7-5-6-16(2)8-21)15-27-24(32)26-12-18-9-19(13-26)11-20(10-18)14-26/h5-8,17-20H,4,9-15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCLIJLPTBKQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the formation of the triazole ring, and finally the esterification to form the propanoate ester. Common reagents used in these steps include adamantane, hydrazine, ethyl chloroformate, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, while the triazole ring can bind to various enzymes or receptors. This combination allows the compound to exert its effects through multiple pathways, potentially leading to antimicrobial or antiviral activity .
Comparison with Similar Compounds
Key Observations :
- Adamantane vs. Non-Adamantane Analogues: The adamantane group in the target compound and the analogue from enhances rigidity and membrane permeability compared to non-adamantane derivatives like the pyran-based compound in .
- Ester vs. Methoxyethyl Substituents: The propanoate ester in the target compound may improve oral bioavailability compared to the methoxyethyl group in , which offers better solubility in polar solvents.
- Triazole vs.
Bioactivity Correlations
- Structure-Activity Relationships (SAR) : Evidence from indicates that triazole-adamantane hybrids cluster into bioactivity groups with shared modes of action (e.g., enzyme inhibition). The sulfanyl group in the target compound may enhance redox modulation, while the ester group could facilitate cell-membrane penetration.
- Therapeutic Potential: The analogue in showed chemotherapeutic activity in preliminary studies, suggesting the target compound may exhibit similar properties due to shared adamantane-triazole pharmacophores.
Biological Activity
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound notable for its unique structural features, which include an adamantane moiety, a triazole ring, and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 478.64 g/mol. The presence of the triazole ring is particularly significant as it is commonly associated with various therapeutic effects, including antifungal and antibacterial properties.
Antiviral Properties
Research indicates that compounds containing adamantane structures are known for their antiviral properties , particularly against influenza and HIV viruses. The incorporation of the triazole ring may enhance these effects by providing additional mechanisms of action against viral replication .
Case Study:
In vitro assays conducted on similar compounds have demonstrated significant antiviral activity against various strains of influenza. The effective concentration range was determined through cytotoxicity assays, indicating that modifications to the structure can optimize efficacy .
Antimicrobial Activity
The triazole ring in this compound is hypothesized to impart antifungal and antibacterial properties . Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Research Findings:
A study evaluating related adamantane derivatives found that several exhibited higher potency than standard antibiotics like streptomycin and ampicillin against resistant bacterial strains . This suggests that this compound may also possess significant antimicrobial potential.
Synthesis and Modification
The synthesis of this compound typically involves multiple steps to ensure the incorporation of desired functional groups. Methods often include refluxing reactants in solvents such as ethanol under controlled conditions to optimize yield and purity. Potential modifications can enhance biological activity or create derivatives with improved pharmacological profiles .
Comparative Analysis
A comparative analysis with other structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| Adamantane Derivatives | Rigid carbon cage | Antiviral | Lacks functional groups for enhanced activity |
| Triazole Antifungals | Triazole ring | Antifungal | May not contain adamantane moiety |
| Ethyl 2-[Sulfanyl]-triazole | Sulfanyl group | Anticancer | Simpler structure without adamantane |
This table illustrates how the combination of an adamantane moiety with a triazole structure and sulfanyl linkage may provide synergistic effects that enhance biological activity compared to other compounds .
Q & A
Q. Q1. What are the key synthetic strategies for synthesizing ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate?
Methodological Answer :
- Step 1 : Construct the 1,2,4-triazole core via cyclization of thiosemicarbazide intermediates under acidic conditions. Substituents (e.g., 3-methylphenyl) are introduced during cyclization .
- Step 2 : Functionalize the triazole ring at the 3-position with a sulfanyl group using nucleophilic substitution (e.g., with ethyl 2-mercaptopropanoate).
- Step 3 : Attach the adamantane-formamido moiety via reductive amination or coupling reactions (e.g., using carbodiimide-mediated amide bond formation) .
- Validation : Monitor reaction progress via TLC and characterize intermediates using /-NMR and LC-MS .
Q. Q2. How is the structural integrity of this compound confirmed in academic research?
Methodological Answer :
- X-ray crystallography resolves ambiguities in regiochemistry (e.g., triazole substitution pattern) and confirms the adamantane-formamido orientation .
- Advanced NMR techniques : --HMBC identifies triazole nitrogen environments, while NOESY confirms spatial proximity of the sulfanyl and adamantane groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. Q3. How do steric effects from the adamantane group influence the compound’s reactivity in catalytic systems?
Methodological Answer :
- Computational modeling : Use DFT calculations to analyze steric hindrance at the formamido-methyl junction, which may restrict rotational freedom and impact binding interactions .
- Experimental validation : Compare reaction kinetics with analogs (e.g., cyclohexyl substituents) to isolate steric contributions. For example, monitor Pd-catalyzed coupling yields under identical conditions .
Q. Q4. What strategies address contradictory data between spectroscopic and crystallographic results?
Methodological Answer :
- Scenario : Discrepancies in sulfanyl group orientation (NMR suggests free rotation, while crystallography shows fixed conformation).
- Resolution : Perform variable-temperature NMR to detect restricted rotation. If unresolved, use dynamic HPLC (e.g., chiral columns) to separate conformers .
- Cross-validation : Overlay computational (MD simulations) and experimental data to reconcile observations .
Q. Q5. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer :
- Design : Synthesize analogs with variations in (a) adamantane substituents (e.g., hydroxylated adamantane), (b) aryl groups (e.g., 4-methylphenyl vs. 3-methylphenyl), and (c) ester chain length .
- Evaluation : Test biological activity (e.g., enzyme inhibition) and correlate with logP (lipophilicity) and steric parameters (e.g., Tolman cone angles) .
- Data analysis : Use multivariate regression to identify dominant SAR drivers .
Analytical and Mechanistic Challenges
Q. Q6. What advanced techniques are used to detect trace impurities in synthesized batches?
Methodological Answer :
Q. Q7. How can mechanistic studies elucidate the role of the sulfanyl group in biological systems?
Methodological Answer :
- Radical trapping : Use EPR spectroscopy to detect thiyl radical intermediates during oxidative metabolism .
- Isotopic labeling : Synthesize -enriched analogs to track sulfanyl group fate in metabolic pathways via LC-HRMS .
Experimental Design Considerations
Q. Q8. What controls are critical in stability studies of this compound under varying pH conditions?
Methodological Answer :
- Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to avoid confounding ionic effects.
- Degradation markers : Monitor ester hydrolysis (via HPLC) and adamantane-formamido cleavage (via LC-MS) at 25°C/40°C .
- Control samples : Include antioxidant-spiked solutions (e.g., BHT) to isolate pH-driven vs. oxidation-driven degradation .
Q. Q9. How can researchers optimize solvent systems for recrystallization given the compound’s hydrophobicity?
Methodological Answer :
- Solvent screening : Test binary mixtures (e.g., ethyl acetate/hexane or DCM/petroleum ether) to balance solubility and polarity.
- Crystallization additives : Use seeding with pre-characterized crystals or surfactants (e.g., Triton X-100) to nucleate growth .
Data Interpretation and Reproducibility
Q. Q10. How should researchers address batch-to-batch variability in biological assay results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
